(4-Fluorocyclohexyl)methanesulfonyl chloride
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Overview
Description
(4-Fluorocyclohexyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H12ClFO2S and a molecular weight of 214.69 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom on the cyclohexyl ring and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of (4-fluorocyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(4-Fluorocyclohexyl)methanol+Methanesulfonyl chloride→(4-Fluorocyclohexyl)methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorocyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to (4-fluorocyclohexyl)methanesulfonamide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols are commonly used under basic conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonates: Formed from nucleophilic substitution with alcohols.
Sulfonic acids: Formed from hydrolysis.
Sulfonamides: Formed from reduction.
Scientific Research Applications
(4-Fluorocyclohexyl)methanesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluorocyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorocyclohexyl)methanesulfonyl chloride
- (4-Bromocyclohexyl)methanesulfonyl chloride
- (4-Methylcyclohexyl)methanesulfonyl chloride
Uniqueness
(4-Fluorocyclohexyl)methanesulfonyl chloride is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and properties. Fluorine atoms are known to affect the electronic distribution in molecules, potentially enhancing the compound’s stability and reactivity compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
(4-fluorocyclohexyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClFO2S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFYSKWTAFJWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CS(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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